molecular formula C7H13NO B1267023 1-Azabicyclo[2.2.2]octan-4-ol CAS No. 26458-74-2

1-Azabicyclo[2.2.2]octan-4-ol

Cat. No. B1267023
CAS RN: 26458-74-2
M. Wt: 127.18 g/mol
InChI Key: RQRSQXFVRUWISR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-Azabicyclo[2.2.2]octan-4-ol derivatives has been explored through various chemical methods. For instance, Arias-Pérez et al. (1991) conducted a structural characterization of (±)‐3‐aryl‐1‐azabicyclo[2.2.2]octan‐3‐ols, employing two-dimensional NMR spectroscopy and X-Ray crystallography. This study provided insights into the synthesis and structural elucidation of these compounds, highlighting the utility of NMR spectroscopy in the unambiguous assignment of the bicyclic carbon and proton spin system (Arias-Pérez et al., 1991).

Molecular Structure Analysis

The molecular structure of 1-Azabicyclo[2.2.2]octan-4-ol derivatives has been analyzed through various spectroscopic techniques. Fernández et al. (1999) synthesized and studied esters derived from syn- and anti-2-methyl-2-azabicyclo[2.2.2]octan-6-ols by NMR spectroscopy, which confirmed the configurational assignment of these esters through X-ray diffraction. This structural analysis provides a deep understanding of the molecular conformation and configuration of these bicyclic compounds (Fernández et al., 1999).

Chemical Reactions and Properties

The chemical reactivity and properties of 1-Azabicyclo[2.2.2]octan-4-ol derivatives have been explored in various studies. For example, Gregory et al. (1985) investigated the intramolecular Michael-type additions for the synthesis of 2-azabicyclo[3.2.1]oct-3-enes from 4-chloroalkyl-1,4-dihydropyridines, showcasing the versatility of these compounds in organic synthesis (Gregory et al., 1985).

Scientific Research Applications

Structural Characterization

1-Azabicyclo[2.2.2]octan-4-ol compounds have been extensively studied for their structural characteristics. A series of such compounds were synthesized and analyzed using NMR spectroscopy and X-ray crystallography. These studies, including ones conducted by Arias-Pérez et al. (1991) and Fernández et al. (1997, 1999), allowed for the establishment of proton magnetic parameters and standard values of 1H-1H coupling constants, aiding the analysis of more complex derivatives of these compounds (Arias-Pérez et al., 1991) (Fernández et al., 1997) (Fernández et al., 1999).

Antiprotozoal Activities

The antiprotozoal potential of various derivatives of 1-Azabicyclo[2.2.2]octan-4-ol has been a key area of study. Seebacher et al. (2007) synthesized several 4-aminobicyclo[2.2.2] octan-2-ols and 4-amino-2-azabicyclo[3.2.2]nonanes, testing them for activity against organisms causing diseases like East African sleeping sickness and Malaria tropica. Their research suggests significant insights into the structure-activity relationships of these compounds (Seebacher et al., 2007).

Conformational Studies

Understanding the conformations of 1-Azabicyclo[2.2.2]octan-4-ol derivatives is crucial for their applications in scientific research. Various studies, such as those by Fernández et al. (1997, 1999), have synthesized esters derived from these compounds and analyzed them using NMR spectroscopy and X-ray crystallography. These studies provide a foundational understanding of the conformational behavior of these molecules, which is essential for their effective application in pharmacological and chemical research (Fernández et al., 1997) (Fernández et al., 1999).

Catalytic Applications

Recent studies, such as Toda et al. (2023), have explored the catalytic applications of compounds related to 1-Azabicyclo[2.2.2]octan-4-ol. Their research indicates that certain hydroxylamines, related to 1-Azabicyclo[2.2.2]octan-4-ol, can efficiently catalyze the oxidation of secondary alcohols using molecular oxygen in the air, demonstrating their potential use in organic synthesis and chemical processing (Toda et al., 2023).

Future Directions

The future directions of research involving 1-Azabicyclo[2.2.2]octan-4-ol are not explicitly mentioned in the search results. However, the compound and its related compounds have potential applications in various chemical reactions, which could be explored further23.


properties

IUPAC Name

1-azabicyclo[2.2.2]octan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-7-1-4-8(5-2-7)6-3-7/h9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRSQXFVRUWISR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50181050
Record name 1-Azabicyclo(2.2.2)octan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azabicyclo[2.2.2]octan-4-ol

CAS RN

26458-74-2
Record name 1-Azabicyclo(2.2.2)octan-4-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026458742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Azabicyclo(2.2.2)octan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Azabicyclo[2.2.2]octan-4-ol
Reactant of Route 2
1-Azabicyclo[2.2.2]octan-4-ol
Reactant of Route 3
1-Azabicyclo[2.2.2]octan-4-ol
Reactant of Route 4
1-Azabicyclo[2.2.2]octan-4-ol
Reactant of Route 5
1-Azabicyclo[2.2.2]octan-4-ol
Reactant of Route 6
1-Azabicyclo[2.2.2]octan-4-ol

Citations

For This Compound
2
Citations
MT Abatyough, VO Ajibola… - … of Sustainability and …, 2022 - pdfs.semanticscholar.org
Technologies for conversion of waste solid materials to liquid fuel and bio-crude oil have been researched widely for the production of renewable energy as substitute to fossil fuel oil. …
Number of citations: 6 pdfs.semanticscholar.org
S Chen, S Li, J Mu, Y Feng - Wood Res, 2015 - woodresearch.sk
Pyrolysis behavior of medium density fiber board (MDF) with the presence of urea formaldehyde (UF) resin is different from the conventional biomass. To research the influence of UF …
Number of citations: 25 www.woodresearch.sk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.